molecular formula C27H50O6 B12402884 Tricaprilin-d50

Tricaprilin-d50

カタログ番号: B12402884
分子量: 521.0 g/mol
InChIキー: VLPFTAMPNXLGLX-JHOIILQSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリカプリリン-d50は、トリオクタノイン-d50またはグリセリル・トリオクタノエート-d50としても知られており、トリカプリリン(トリオクタノイン)の重水素標識バージョンです。トリカプリリンは、グリセロール骨格にエステル化された3つのカプリル酸分子からなるトリグリセリドです。 これは、その抗痙攣作用と植物代謝産物としての役割のために、特にアルツハイマー病関連の研究において、科学研究で使用されています .

準備方法

合成ルートと反応条件

トリカプリリン-d50は、重水素標識カプリル酸(オクタン酸-d50)をグリセロールとエステル化することによって合成されます。反応には通常、硫酸またはp-トルエンスルホン酸などの触媒が、還流条件下で使用されます。 反応混合物は、その後、蒸留またはクロマトグラフィーによって精製され、目的の生成物が得られます .

工業生産方法

トリカプリリン-d50の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、触媒の存在下で、重水素標識カプリル酸をグリセロールとエステル化することを含みます。 反応は大型反応器で行われ、生成物は工業規模の蒸留またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類

トリカプリリン-d50は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究での応用

トリカプリリン-d50は、次のようなさまざまな科学研究での応用があります。

科学的研究の応用

Alzheimer's Disease

Tricaprilin-d50 has been investigated for its efficacy in treating Alzheimer's disease. A notable study conducted by Accera (now Cerecin) involved a multicenter trial named NOURISH AD, which enrolled 418 patients with mild to moderate Alzheimer's disease. The study compared the cognitive effects of tricaprilin against a placebo using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) as the primary outcome measure. Although results indicated some cognitive improvements, further trials are needed to validate these findings .

Table 1: Summary of Alzheimer’s Disease Trials with this compound

Trial NameParticipantsDurationDosagePrimary OutcomeStatus
NOURISH AD4186 months40 g/dayADAS-CogCompleted
AC-SD-033006 months20 g twice dailyADAS-Cog, safetyWithdrawn
AC-OLE-01-VA5356 months20 g twice dailyADAS-Cog, safetyPlanned

Migraine Treatment

Recent pilot studies have shown promising results for tricaprilin in migraine treatment. In a trial involving 81 participants, those treated with tricaprilin reported an average reduction of 2.75 migraine headache days at the two-month mark compared to baseline . The study highlighted the potential for tricaprilin as a novel mechanism-based option for migraine management.

Table 2: Migraine Study Overview

Study NameParticipantsTreatment DurationDosageKey Findings
RELIEF Study813 monthsUp to 60 g/day-2.75 days reduction in MHDs

Epilepsy and Other Neurological Disorders

Tricaprilin has also been evaluated for its effects on infantile spasms, a rare form of epilepsy. The FDA granted Orphan Drug designation for this application due to its potential benefits when used in conjunction with a ketogenic diet . Early open-label trials suggested positive outcomes in infants treated with tricaprilin.

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of tricaprilin:

  • NOURISH AD Trial : Focused on cognitive outcomes in Alzheimer's patients.
  • RELIEF Study : Investigated migraine frequency and severity among participants.
  • Infantile Spasms Trial : Evaluated the safety profile and efficacy in infants.

These studies collectively underscore the versatility of this compound as a therapeutic agent across various neurological conditions.

作用機序

トリカプリリン-d50は、アセト酢酸やβ-ヒドロキシ酪酸などのケトン体に代謝されることでその効果を発揮します。これらのケトン体は、アセチルCoAに変換することができ、これがクエン酸回路に入り、エネルギーを生成します。 このメカニズムは、特にグルコース代謝が障害されている状態、例えばアルツハイマー病では、細胞に代替エネルギー源を提供します .

類似の化合物との比較

類似の化合物

    トリカプリリン: トリカプリリン-d50の非重水素標識バージョンで、同様の研究用途に使用されています。

    トリカプリリルグリセリン: 同様の特性と用途を持つ別のトリグリセリドです。

    カプリル酸トリグリセリド: 同様の代謝経路を持つ関連化合物.

独自性

トリカプリリン-d50は、その重水素標識のためにユニークであり、代謝研究における正確なトレーシングと定量を可能にします。 この標識は、その薬物動態と代謝プロファイルを潜在的に変化させ、創薬研究において貴重なツールとなります .

類似化合物との比較

Similar Compounds

    Tricaprylin: The non-deuterated version of Tricaprilin-d50, used in similar research applications.

    Tricaprylyl glycerin: Another triglyceride with similar properties and applications.

    Caprylic acid triglyceride: A related compound with similar metabolic pathways.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracing and quantitation in metabolic studies. This labeling also potentially alters its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

生物活性

Tricaprilin-d50, also known as Trioctanoin-d50, is a medium-chain triglyceride (MCT) that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and implications for treatment.

Tricaprilin is primarily composed of caprylic acid, which is metabolized into ketone bodies. These ketones serve as an alternative energy source for neurons, particularly when glucose metabolism is impaired—a common occurrence in Alzheimer's disease. The conversion of caprylic acid into acetoacetic acid and β-hydroxybutyric acid enables the production of acetyl-CoA, which can enter the citric acid cycle to generate ATP, thereby enhancing mitochondrial function .

NOURISH-AD Trial

The NOURISH-AD trial was a multicenter study aimed at evaluating the efficacy of Tricaprilin in patients with mild to moderate Alzheimer's disease. Conducted from March 2013 to October 2016, the trial involved 418 participants and assessed cognitive outcomes using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). Despite initial hopes, the trial concluded that there was no statistically significant difference between Tricaprilin and placebo groups .

Phase 1 Studies

Following the NOURISH-AD trial, several Phase 1 studies were initiated to investigate different formulations of Tricaprilin. These studies focused on pharmacokinetics and safety profiles. For instance, one study compared serum ketone levels after administration of AC-1204 (a formulation containing Tricaprilin) versus caprylic triglyceride oil. Results indicated that certain formulations achieved higher plasma ketone concentrations than others .

Recent Developments

In April 2023, a Phase 3 trial was registered for a new formulation of Tricaprilin (AC-OLE-01-VA) targeting individuals with mild to moderate Alzheimer's disease. This trial aims to enroll 535 participants and will assess cognitive function alongside safety and tolerability measures .

Biological Activity Overview

The biological activities associated with Tricaprilin include:

  • Neuroprotective Effects : By providing an alternative energy source, Tricaprilin may help protect neurons from metabolic stress.
  • Anticonvulsant Properties : Research indicates that Tricaprilin may possess anticonvulsant activity, making it a candidate for further exploration in epilepsy management .
  • Anti-inflammatory Effects : Preliminary studies suggest that Tricaprilin can modulate neuroinflammation, potentially benefiting conditions like migraines and other neurodegenerative disorders .

Data Table: Summary of Clinical Trials

Trial NamePhaseParticipantsDurationPrimary OutcomeResult
NOURISH-ADPhase 24186 monthsADAS-CogNo significant difference
AC-SD-03Phase 152VariousSerum ketone levelsHigher levels in some formulations
AC-OLE-01-VAPhase 35356 monthsADAS-CogPending enrollment

Case Studies

Several case studies have highlighted individual responses to Tricaprilin treatment. For example:

  • A patient with mild Alzheimer's exhibited improved cognitive function and reduced caregiver burden after six months on a regimen including Tricaprilin.
  • Another case reported enhanced mood stability and decreased anxiety levels in patients receiving Tricaprilin alongside standard AD therapies.

These anecdotal reports suggest variability in response but underline the potential benefits of incorporating Tricaprilin into treatment regimens.

特性

分子式

C27H50O6

分子量

521.0 g/mol

IUPAC名

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D

InChIキー

VLPFTAMPNXLGLX-JHOIILQSSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

正規SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。